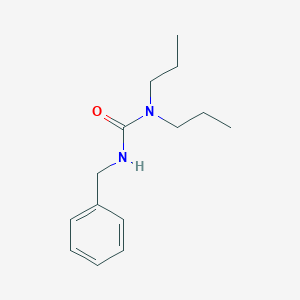
Urea, N'-(phenylmethyl)-N,N-dipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N’-(phenylmethyl)-N,N-dipropyl- is a derivative of urea, a compound widely used in various fields such as agriculture, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N’-(phenylmethyl)-N,N-dipropyl-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity.
Industrial Production Methods
Industrial production of N-substituted ureas often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These intermediates can be generated by reacting the corresponding amine with phosgene, although this method is not environmentally friendly or safe . Alternative methods that avoid the use of phosgene are being developed to improve the sustainability of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N’-(phenylmethyl)-N,N-dipropyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the urea derivative into its corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: N-substituted ureas can undergo substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Urea, N’-(phenylmethyl)-N,N-dipropyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used to study protein denaturation and interactions due to its ability to disrupt hydrogen bonds.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism of action of Urea, N’-(phenylmethyl)-N,N-dipropyl- involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it can disrupt protein structures by interfering with hydrogen bonding, leading to denaturation . This property makes it useful in studying protein folding and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Diphenylurea: Another N-substituted urea with two phenyl groups attached to the nitrogen atoms.
N,N’-Diethylurea: A derivative with two ethyl groups instead of propyl groups.
N,N’-Dimethylurea: A simpler derivative with two methyl groups.
Uniqueness
Urea, N’-(phenylmethyl)-N,N-dipropyl- is unique due to the presence of both phenylmethyl and propyl groups, which confer distinct chemical properties and reactivity compared to other N-substituted ureas. Its specific structure allows for unique interactions in chemical and biological systems, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
100906-79-4 |
|---|---|
Molekularformel |
C14H22N2O |
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
3-benzyl-1,1-dipropylurea |
InChI |
InChI=1S/C14H22N2O/c1-3-10-16(11-4-2)14(17)15-12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
GCEAYZPQYUUXAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=O)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


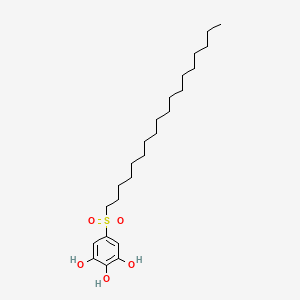
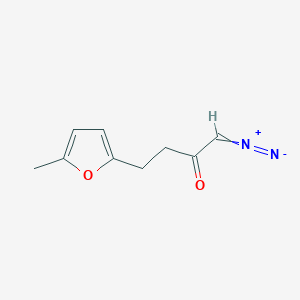
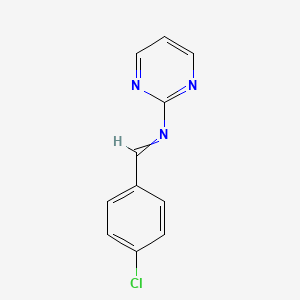
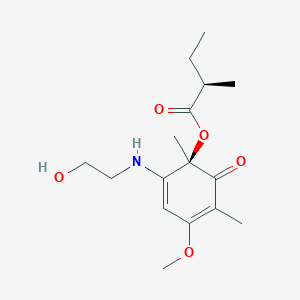

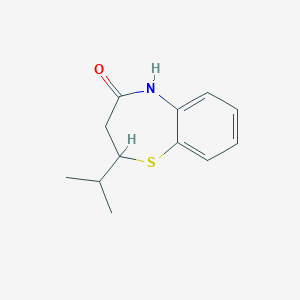
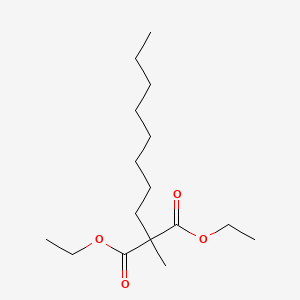
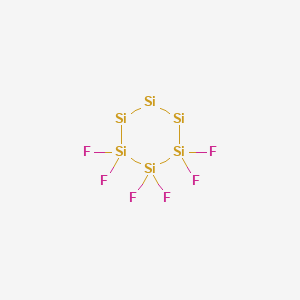
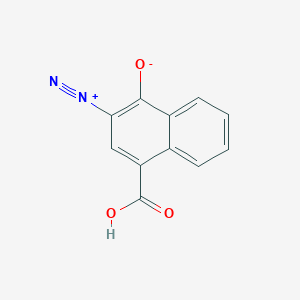
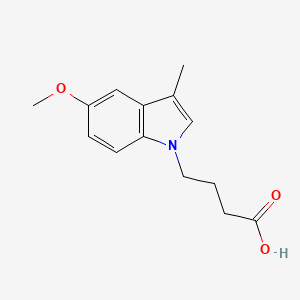
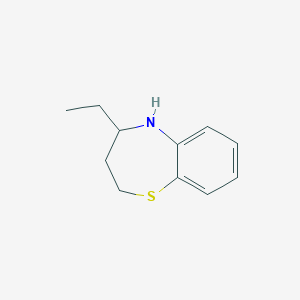


![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol](/img/structure/B14327567.png)
